Enhanced Lipophilicity for Membrane Permeability
The computed lipophilicity (XLogP3) of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride is 2.1, which is 0.9 log units higher than that of the methoxy analog (4-Methoxy-2-methylbenzenesulfonyl chloride) [1][2]. This increased lipophilicity is a direct consequence of replacing a 4-methoxy group with a 4-ethoxy group, which adds a methylene unit. The higher logP value suggests that sulfonamide derivatives synthesized from this scaffold will exhibit greater membrane permeability compared to those derived from the methoxy analog [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4-Methoxy-2-methylbenzenesulfonyl chloride: 1.2 |
| Quantified Difference | +0.9 log units |
| Conditions | Computational prediction using XLogP3 3.0 algorithm |
Why This Matters
In drug discovery, optimizing lipophilicity is crucial for achieving adequate cell permeability and oral bioavailability; a 0.9 log unit increase can represent a meaningful improvement in a lead compound's pharmacokinetic profile.
- [1] PubChem. (2026). 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride. PubChem CID 12458762. Retrieved January 24, 2026. View Source
- [2] PubChem. (2026). 4-Methoxy-2-methylbenzenesulfonyl chloride. PubChem CID 2736271. Retrieved January 24, 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
